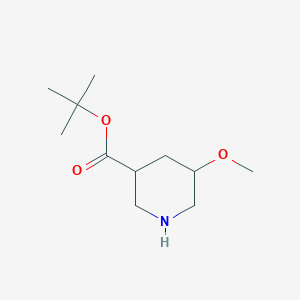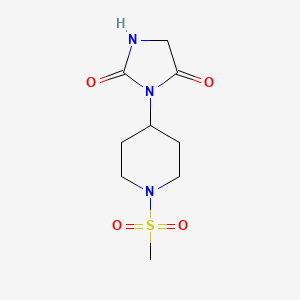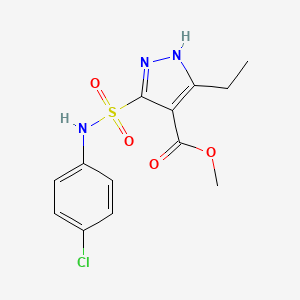![molecular formula C22H22BrN3O2S B2653732 5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide CAS No. 1274948-41-2](/img/structure/B2653732.png)
5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide is a useful research compound. Its molecular formula is C22H22BrN3O2S and its molecular weight is 472.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Crystal Structure Analysis
Research has elucidated the molecular and crystal structures of compounds related to 5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide. For example, a study by Pankratov et al. (2016) investigated the ionic associates formed in acid-catalyzed three-component reactions involving 4-hydroxy-2H-chromen-2-one, revealing insights into the steric and electronic structures of these compounds through X-ray analysis and theoretical calculations (Pankratov et al., 2016).
Synthesis and Biological Evaluation
Compounds structurally related to the query molecule have been synthesized and evaluated for their potential as anti-tumor agents. Badrey and Gomha (2012) developed heterocycles through interactions of intermediates, demonstrating the synthesis pathway's efficiency and exploring the antitumor activity of the new compounds against human cell lines (Badrey & Gomha, 2012).
Apoptosis Induction and Anticancer Activity
Kemnitzer et al. (2004) identified derivatives of 4H-chromenes as potent apoptosis inducers, highlighting their effectiveness in inducing nuclear fragmentation and cell cycle arrest in cancer cells. This research underscores the potential of such compounds in developing new anticancer therapies (Kemnitzer et al., 2004).
Antibacterial and Antifungal Properties
Another line of research has focused on the antibacterial and antifungal properties of sulfonamide-derived compounds. Chohan et al. (2006) synthesized a series of new sulfonamides from 4-hydroxycoumarin, evaluating their activity against various bacterial and fungal strains. This study found significant antibacterial and antifungal activities, suggesting the therapeutic potential of these compounds (Chohan et al., 2006).
properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] N'-[(E)-(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S.BrH/c1-15-11-16(2)20-19(12-15)27-14-18(21(20)26)13-24-25-22(23)28-10-6-9-17-7-4-3-5-8-17;/h3-9,11-14H,10H2,1-2H3,(H2,23,25);1H/b9-6+,24-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTBFJAIMQMPAL-ILERUXKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=NN=C(N)SCC=CC3=CC=CC=C3)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)/C=N/N=C(\N)/SC/C=C/C3=CC=CC=C3)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2653652.png)
![1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2653653.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2653654.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile](/img/structure/B2653661.png)




![4,7,8-Trimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2653670.png)